molecular formula C11H16ClNO B3097790 2-Benzylmorpholine hydrochloride CAS No. 131887-47-3

2-Benzylmorpholine hydrochloride

Cat. No.: B3097790
CAS No.: 131887-47-3
M. Wt: 213.7 g/mol
InChI Key: DGLIPFPULQKWIQ-UHFFFAOYSA-N
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Description

2-Benzylmorpholine hydrochloride is a synthetic compound that belongs to the class of morpholine derivatives. It is a heterocyclic organic compound with the molecular formula C11H16ClNO and a molecular weight of 213.7 g/mol. This compound is widely used in scientific research due to its potential biological activities and diverse applications.

Scientific Research Applications

2-Benzylmorpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 2-Benzylmorpholine hydrochloride is classified under Acute Tox. 4 Oral hazard classification . The signal word is “Warning” and the hazard statement is H302 . Precautionary statements include P264, P270, P301 + P312, and P501 .

Relevant Papers

  • “Chemo-enzymatic synthesis of the active enantiomer of the anorressant 2-benzylmorpholine” by Paola D’Arrigo, Maria Lattanzio, Giuseppe Pedrocchi Fantoni and Stefano Servi .
  • “Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine” by George R Brown, Gillian Forster, Alan J Foubister, Donald Stribling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylmorpholine hydrochloride typically involves the reaction of benzyl chloride with morpholine under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of morpholine attacks the benzyl chloride, resulting in the formation of 2-Benzylmorpholine. The hydrochloride salt is then obtained by treating the product with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of 2-Benzylmorpholine.

    Reduction: Secondary amines.

    Substitution: Various substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of 2-Benzylmorpholine hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

    Morpholine: A simpler analog without the benzyl group.

    N-Benzylmorpholine: Similar structure but without the hydrochloride salt.

    2-Phenylmorpholine: Another derivative with a phenyl group instead of a benzyl group

Uniqueness: 2-Benzylmorpholine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and potential biological activity compared to simpler morpholine derivatives .

Properties

IUPAC Name

2-benzylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h1-5,11-12H,6-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLIPFPULQKWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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